N-(3-bromo-4-methylphenyl)-2-chloroacetamide

Lipophilicity Membrane permeability QSAR

N-(3-Bromo-4-methylphenyl)-2-chloroacetamide (CAS 746608-45-7) is a dihalogenated N-aryl-2-chloroacetamide with the molecular formula C₉H₉BrClNO and a molecular weight of 262.53 g/mol. It belongs to a class of compounds widely employed as synthetic intermediates for pharmaceuticals and agrochemicals, owing to the presence of both a chloroacetyl warhead amenable to nucleophilic displacement and a bromo substituent that enables transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C9H9BrClNO
Molecular Weight 262.53
CAS No. 746608-45-7
Cat. No. B2400223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromo-4-methylphenyl)-2-chloroacetamide
CAS746608-45-7
Molecular FormulaC9H9BrClNO
Molecular Weight262.53
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CCl)Br
InChIInChI=1S/C9H9BrClNO/c1-6-2-3-7(4-8(6)10)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
InChIKeyQRGBHDFCJNDFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromo-4-methylphenyl)-2-chloroacetamide (CAS 746608-45-7) Procurement Guide: Class, Physicochemical Profile, and Comparator Landscape


N-(3-Bromo-4-methylphenyl)-2-chloroacetamide (CAS 746608-45-7) is a dihalogenated N-aryl-2-chloroacetamide with the molecular formula C₉H₉BrClNO and a molecular weight of 262.53 g/mol . It belongs to a class of compounds widely employed as synthetic intermediates for pharmaceuticals and agrochemicals, owing to the presence of both a chloroacetyl warhead amenable to nucleophilic displacement and a bromo substituent that enables transition-metal-catalyzed cross-coupling reactions [1]. Its experimentally determined logP range of 3.03–3.39 and melting point of 180–181 °C [2] distinguish it from non-methylated and regioisomeric analogs, positioning it as a versatile building block in medicinal chemistry and chemical biology programs .

Why Regioisomeric and Non-Methylated N-Aryl-2-chloroacetamides Cannot Simply Substitute for CAS 746608-45-7


Within the N-aryl-2-chloroacetamide class, subtle variations in halogen position and the presence or absence of a methyl group produce marked differences in lipophilicity, electronic character, and biological performance that preclude straightforward interchange [1]. For example, a QSAR-guided antimicrobial study of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides demonstrated that the biological activity of chloroacetamides varied significantly with the position of substituents on the phenyl ring, with meta-brominated analogs being among the most active against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) [2]. Consequently, generic substitution with a regioisomer such as N-(4-bromo-2-methylphenyl)-2-chloroacetamide (logP 3.03) or the non-methylated N-(3-bromophenyl)-2-chloroacetamide (logP 2.70) would alter both physicochemical properties and the expected structure-activity profile, potentially compromising synthetic yields in downstream cross-coupling steps or invalidating biological screening results [3][4].

Quantitative Differentiation Evidence for N-(3-Bromo-4-methylphenyl)-2-chloroacetamide (746608-45-7) Versus Closest Analogs


Lipophilicity (logP) Advantage of the 3-Bromo-4-methyl Substitution Pattern Over Non-Methylated and Regioisomeric Analogs

The target compound exhibits a measured logP of 3.394, which is substantially higher than the non-methylated analog N-(3-bromophenyl)-2-chloroacetamide (logP 2.70) and comparable to or slightly higher than regioisomeric analogs such as N-(4-bromo-2-methylphenyl)-2-chloroacetamide (logP 3.030) and N-(2-bromo-4-methylphenyl)-2-chloroacetamide (logP 3.008) [1][2][3]. The ~0.7 log unit increase relative to the des-methyl analog translates to approximately a 5-fold higher partition coefficient, suggesting superior passive membrane permeability.

Lipophilicity Membrane permeability QSAR Drug-likeness

Meta-Bromo Substitution Correlates with Superior Antimicrobial Activity Against MRSA in a Head-to-Head QSAR-Class Study

In a study screening twelve N-(substituted phenyl)-2-chloroacetamides for antimicrobial activity, compounds bearing a meta-bromophenyl substituent were identified as among the most active against Gram-positive Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with activity directly correlated to high lipophilicity [1]. Although the specific 3-bromo-4-methyl derivative was not included in that panel, the QSAR model indicates that the meta-bromo pattern is a critical determinant of potency, and the additional methyl group in the target compound further elevates logP, positioning it favorably within the activity-optimized chemical space.

Antimicrobial MRSA Gram-positive QSAR Structure-activity relationship

Dual Reactive Handles for Divergent Synthesis: Orthogonal Bromo and Chloroacetyl Functionality Enables Sequential Derivatization

The target compound uniquely combines an aryl bromide suitable for Suzuki, Heck, or Buchwald-Hartwig cross-coupling with a chloroacetyl group that undergoes facile nucleophilic displacement by amines, thiols, or alkoxides [1][2]. In contrast, non-brominated analogs such as N-(4-methylphenyl)-2-chloroacetamide lack the cross-coupling handle, while the regioisomer N-(4-bromo-2-methylphenyl)-2-chloroacetamide places the bromine para to the amide, altering the electronic environment and regioselectivity of subsequent metal-catalyzed transformations [3]. This orthogonal reactivity enables a single intermediate to access diverse chemical space through sequential, chemoselective elaborations without protecting group manipulation.

Cross-coupling Nucleophilic substitution Divergent synthesis Building block Synthetic utility

Commercial Availability and Purity Benchmarking: Consistent 95% Purity Across Multiple Vendors vs. Variable Purity of Less Common Regioisomers

N-(3-Bromo-4-methylphenyl)-2-chloroacetamide is stocked by multiple reputable suppliers (Fluorochem, AKSci, ChemDiv, Enamine, BLDpharm) at a minimum purity specification of 95% [1]. In contrast, the 2-bromo-4-methyl regioisomer (CAS 90560-54-6) is less widely available and often listed without a guaranteed purity specification . The consistency in purity and multi-vendor sourcing reduces procurement risk and ensures reproducibility in downstream applications.

Commercial availability Purity Supply chain Procurement Quality control

Optimal Application Scenarios for N-(3-Bromo-4-methylphenyl)-2-chloroacetamide (746608-45-7) Based on Quantitative Differentiation Evidence


Focused Antimicrobial Screening Library Design Targeting Gram-Positive Pathogens

Building on QSAR evidence that meta-brominated N-aryl-2-chloroacetamides are among the most active against S. aureus and MRSA, procurement of CAS 746608-45-7 provides a building block with an inherently favorable substitution pattern for inclusion in antimicrobial screening decks [1]. Its elevated logP (3.39) compared to non-methylated analogs further supports membrane penetration, a critical requirement for accessing intracellular targets in Gram-positive bacteria [2].

Divergent Medicinal Chemistry: Sequential C–N/C–C Bond Formation from a Single Bifunctional Intermediate

The orthogonal reactivity of the aryl bromide and α-chloroacetamide moieties enables one-pot or sequential functionalization strategies: initial nucleophilic displacement of the chloride with amine, thiol, or alkoxide nucleophiles, followed by Pd-catalyzed Suzuki or Buchwald-Hartwig coupling at the bromo position [1]. This divergent approach maximizes chemical space exploration per unit mass of starting material, offering procurement efficiency for library synthesis programs.

Agrochemical Intermediate with Tuned Lipophilicity for Foliar Uptake Optimization

The logP range of 3.03–3.39 positions this compound within the optimal lipophilicity window (logP 2–5) associated with efficient foliar uptake in agrochemical design [1]. The dual halogenation also provides metabolic stability and synthetic handles for further elaboration, making it a strategic intermediate for developing novel herbicides or fungicides in the chloroacetamide class [2].

Reliable Procurement for Multi-Year Research Programs Requiring Batch-to-Batch Consistency

With a minimum purity specification of 95% consistently maintained across at least five verified suppliers (Fluorochem, AKSci, ChemDiv, Enamine, BLDpharm), this compound offers lower supply chain risk compared to less commonly stocked regioisomers [1][2]. This multi-vendor landscape ensures competitive pricing and continuity of supply for academic labs and CROs engaged in multi-year medicinal chemistry campaigns .

Technical Documentation Hub

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